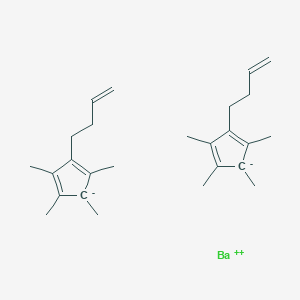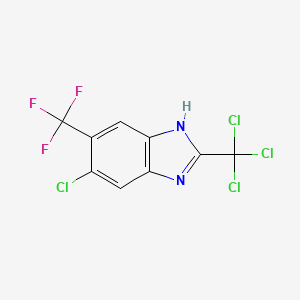
5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a benzimidazole ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high efficiency and cost-effectiveness while maintaining stringent safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of halogenated compounds .
Scientific Research Applications
5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 5-Chloro-2-(trichloromethyl)benzimidazole
Uniqueness
Compared to similar compounds, 5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole stands out due to its dual presence of trichloromethyl and trifluoromethyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
827042-54-6 |
|---|---|
Molecular Formula |
C9H3Cl4F3N2 |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
5-chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3Cl4F3N2/c10-4-2-6-5(1-3(4)9(14,15)16)17-7(18-6)8(11,12)13/h1-2H,(H,17,18) |
InChI Key |
FMPCEVRRZGWZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=N2)C(Cl)(Cl)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



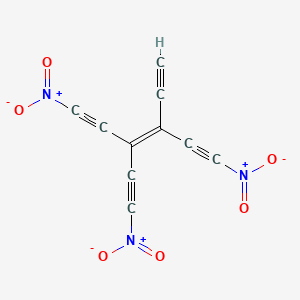

![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
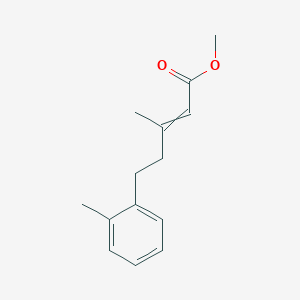
oxophosphanium](/img/structure/B14205320.png)
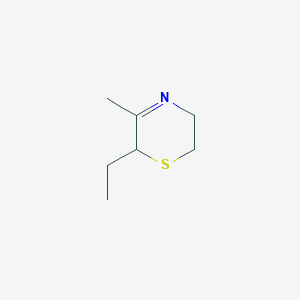
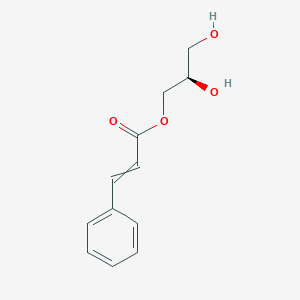
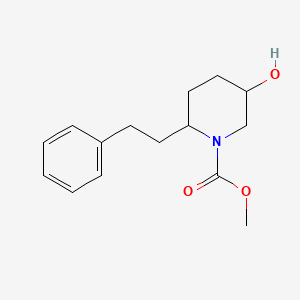
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
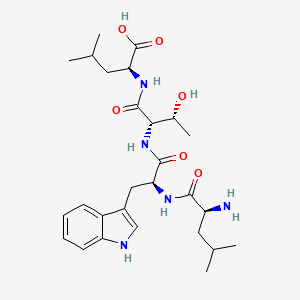
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
